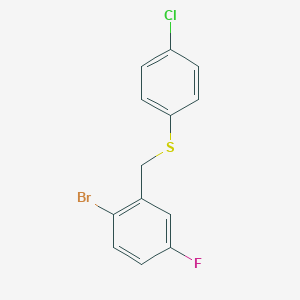

(2-Bromo-5-fluorobenzyl)(4-chlorophenyl)sulfane

Description

“(2-Bromo-5-fluorobenzyl)(4-chlorophenyl)sulfane” is a sulfur-containing organic compound characterized by a benzyl group substituted with bromine (Br) and fluorine (F) at the 2- and 5-positions, respectively, and a 4-chlorophenyl group linked via a sulfur atom. This thioether structure (R-S-R') is notable for its halogenated aromatic substituents, which influence its chemical reactivity, stability, and biological activity.

The compound’s synthesis typically involves nucleophilic substitution or coupling reactions between halogenated benzyl thiols and chlorinated aryl halides. Its halogen substituents (Br, F, Cl) contribute to electron-withdrawing effects, modulating its electronic properties and interactions with biological targets, such as enzymes or receptors involved in pest control or redox signaling .

Properties

IUPAC Name |

1-bromo-2-[(4-chlorophenyl)sulfanylmethyl]-4-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrClFS/c14-13-6-3-11(16)7-9(13)8-17-12-4-1-10(15)2-5-12/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICBPFHYBXAMKOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1SCC2=C(C=CC(=C2)F)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrClFS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-5-fluorobenzyl)(4-chlorophenyl)sulfane typically involves multi-step organic reactionsThe reaction conditions often require the use of a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide to facilitate the bromination process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and nucleophilic substitution reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, stringent control of reaction parameters such as temperature, pressure, and reagent concentrations is crucial to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: (2-Bromo-5-fluorobenzyl)(4-chlorophenyl)sulfane undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can participate in nucleophilic substitution reactions, leading to the formation of new carbon-halogen bonds.

Oxidation and Reduction: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones, while reduction reactions can convert it back to the thiol form.

Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling reactions.

Major Products:

Substitution Products: New halogenated aromatic compounds.

Oxidation Products: Sulfoxides and sulfones.

Coupling Products: Biaryl derivatives.

Scientific Research Applications

(2-Bromo-5-fluorobenzyl)(4-chlorophenyl)sulfane has several applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2-Bromo-5-fluorobenzyl)(4-chlorophenyl)sulfane involves its interaction with specific molecular targets. The compound’s halogenated aromatic structure allows it to participate in various biochemical pathways, potentially inhibiting or modulating the activity of enzymes and receptors. The sulfanylmethyl group can also interact with thiol-containing proteins, affecting their function and stability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s activity and properties can be contextualized by comparing it with structurally related thioethers, sulfoxides, and sulfones. Key analogues include:

Key Findings

Impact of Oxidation State :

Oxidation of the sulfur atom significantly alters bioactivity. Sulfone derivatives (e.g., F4) and sulfoxides (e.g., G2) generally exhibit higher insecticidal activity than their thioether precursors due to increased electrophilicity and improved interaction with target enzymes or receptors . For instance, sulfone F4 shows 65% activity compared to thioether E1’s 50% .

Electron-Withdrawing Groups: Trifluoromethyl (CF₃) groups enhance lipophilicity and target binding, as in compound E2 (70% activity) .

Comparison with Non-Halogenated Analogues: Non-halogenated thioethers (e.g., benzyl derivatives) exhibit lower activity (<50%), underscoring the critical role of halogens in stabilizing interactions with biological targets via halogen bonding or dipole effects .

This contrasts with endogenous sulfane sulfur compounds (e.g., glutathione persulfide), which directly regulate redox signaling .

Biological Activity

(2-Bromo-5-fluorobenzyl)(4-chlorophenyl)sulfane is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a sulfane group that is believed to contribute to its biological activity. The presence of halogen substituents (bromine, fluorine, and chlorine) may enhance the compound's interaction with biological targets.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. A study demonstrated that compounds with similar structures were effective against various bacterial strains, suggesting that this compound may possess similar properties. The mechanism likely involves disruption of bacterial cell walls or interference with metabolic pathways.

Anticancer Activity

Several studies have focused on the anticancer potential of sulfane compounds. For instance, a related study showed that styryl sulfones inhibited tumor cell proliferation through modulation of the MAPK signaling pathway. This pathway is critical in regulating cell growth and apoptosis. The compound's ability to induce apoptosis in cancer cells while sparing normal cells has been noted, indicating a selective toxicity that is desirable in cancer therapeutics .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against bacterial strains | |

| Anticancer | Induces apoptosis in tumor cells | |

| Selective Toxicity | Spares normal cells |

The biological activity of this compound can be attributed to several mechanisms:

- Cell Cycle Arrest : Similar compounds have been shown to cause G2/M phase arrest in cancer cells, leading to reduced proliferation.

- Apoptotic Pathways : Activation of apoptotic signaling cascades has been observed, particularly through the regulation of ERK and JNK pathways.

- Reactive Oxygen Species (ROS) Generation : The presence of the sulfane group may facilitate redox reactions, contributing to oxidative stress in target cells, which is known to trigger apoptosis.

Case Studies

A notable case study involved the testing of a series of styryl sulfones on various cancer cell lines, including MCF7 (breast cancer) and LnCaP (prostate cancer). The results indicated significant inhibition of cell viability at concentrations as low as 2.5 µM after 48 hours, demonstrating the compound's potency .

Another study explored the structure-activity relationship (SAR) of related compounds, revealing that specific substitutions on the benzene rings significantly influenced their anticancer efficacy. This information could be crucial for optimizing this compound for therapeutic use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.